Dibutyl phenyl phosphite

Description

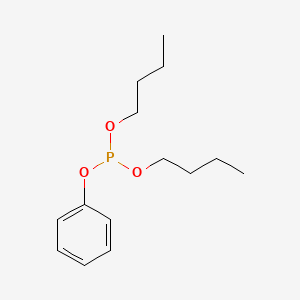

Structure

3D Structure

Properties

CAS No. |

3266-57-7 |

|---|---|

Molecular Formula |

C14H23O3P |

Molecular Weight |

270.30 g/mol |

IUPAC Name |

dibutyl phenyl phosphite |

InChI |

InChI=1S/C14H23O3P/c1-3-5-12-15-18(16-13-6-4-2)17-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |

InChI Key |

TUOQCIYKPUYVJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(OCCCC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Fundamental Organic Reaction Mechanisms and Pathways Involving Phosphites

Catalytic Transformations Utilizing Phosphite (B83602) Reactivity

Phosphites, including tri-substituted variants like dibutyl phenyl phosphite, are widely employed as ligands in transition metal catalysis. Their strong π-acceptor properties and tunable steric and electronic profiles allow them to modulate the reactivity of metal centers, facilitating a variety of complex transformations.

A prominent example of phosphite involvement in catalytic domino reactions is the copper(I)-catalyzed three-component reaction between an organic azide (B81097), a terminal alkyne, and a dialkyl H-phosphonate. researchgate.netscispace.com This process, a variation of the well-known "click chemistry," provides a direct and highly efficient route to structurally complex 1,2,3-triazolyl-5-phosphonates. researchgate.net

In this domino sequence, the copper(I) catalyst orchestrates the entire transformation. The reaction is believed to initiate with the formation of a copper(I) acetylide. Concurrently, the phosphite adds to the alkyne in a copper-mediated step. The organic azide then enters the catalytic cycle, reacting with the copper-activated alkyne-phosphonate intermediate in a [3+2] cycloaddition to form the triazole ring. This multicomponent approach is highly atom-economical and allows for the rapid assembly of complex molecules from simple precursors in a single step. researchgate.netscispace.com Phosphite and phosphoramidite (B1245037) ligands have also been shown to accelerate copper-catalyzed azide-alkyne cycloadditions (CuAAC). rug.nlresearchgate.net

Beyond the Kabachnik-Fields reaction, phosphites are valuable partners in a diverse range of other multi-component reactions (MCRs), which are prized for their efficiency and ability to generate molecular complexity rapidly. beilstein-journals.org These reactions often lead to the formation of important heterocyclic phosphonates.

For instance, a four-component reaction has been reported involving diamines, ketones, and phosphites, catalyzed by iron(III) chloride (FeCl₃), to produce benzodiazepinylphosphonates. beilstein-journals.org In another example, acylphosphonates (derived from trialkyl phosphites and acyl chlorides) can undergo a three-component reaction with isocyanides and dialkyl acetylenedicarboxylates to yield highly substituted 2-phosphonofuran derivatives. beilstein-journals.org In these systems, the phosphite reagent is integral to the ring-forming cascade, highlighting its utility as a versatile building block in modern organic synthesis.

Oxidative Transformations of Phosphites

Phosphites are P(III) compounds and are readily oxidized to the corresponding P(V) phosphates. This transformation is a fundamental process in phosphorus chemistry and can be achieved through various means. The oxidation of phosphite to phosphate (B84403) is a highly exergonic process. nih.gov

Several methods can effect this oxidation:

Chemical Oxidation: Strong oxidizing agents can convert phosphites to phosphates. The Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide and an iron(II) catalyst, has been shown to oxidize phosphite to phosphate and even pyrophosphate. nih.gov

Photochemical Oxidation: In the presence of a photosensitizer, singlet oxygen can be generated, which readily oxidizes phosphites to phosphates. acs.org

Microbial Oxidation: Certain microorganisms possess enzymes, such as phosphite dehydrogenase, that can catalyze the oxidation of phosphite to phosphate, using it as a phosphorus source or in their energy metabolism. nih.gov

The propensity of phosphites to undergo oxidation is harnessed in their application as antioxidants and stabilizers in various materials.

Table 2: Summary of Oxidative Pathways for Phosphites

| Oxidation Method | Reagent/Condition | Product | Significance |

|---|---|---|---|

| Chemical | Fenton's Reagent (Fe²⁺/H₂O₂) | Phosphate, Pyrophosphate | Demonstrates oxidation by powerful radical species. nih.gov |

| Photochemical | Singlet Oxygen (O₂ + hv + sensitizer) | Phosphate | A mild, light-induced oxidation pathway. acs.org |

| Microbial | Phosphite Dehydrogenase | Phosphate | An important process in the biogeochemical phosphorus cycle. nih.gov |

Uncontrolled Oxidation Pathways and Formation of Phosphite-Derived Species

In the absence of controlled oxidizing agents or under harsh conditions such as high temperatures, phosphites can undergo uncontrolled oxidation. These pathways can involve reactions with various radical species, such as peroxy (ROO•) and alkoxy (RO•) radicals, which are common in oxidizing environments. dtic.mil The reaction of phosphites with these radicals also results in the formation of the corresponding phosphate ester, thereby terminating the radical chain reaction.

However, thermal degradation can lead to different products. For instance, dibutyl phosphite, a related compound, can produce highly toxic fumes of phosphorus oxides when heated to decomposition. nih.gov It has also been noted that distillation of dibutyl phosphite can lead to the formation of phosphine (B1218219) (PH₃) through thermal decomposition, which is spontaneously combustible in air. nih.gov While this compound has a different thermal stability profile due to the phenyl group, these reactions indicate potential degradation pathways under severe thermal stress.

The ultimate degradation products of alkyl aryl phosphites through hydrolysis and oxidation include phosphorous acid, and the corresponding alcohols and phenols. canada.ca For this compound, these would be phosphorous acid, butanol, and phenol (B47542).

Stability and Degradation of Phosphite Esters

The utility of phosphite esters is intrinsically linked to their stability. While their reactivity is essential for their function, it also makes them prone to degradation, primarily through hydrolysis.

Hydrolysis Stability of Phosphite Ligands and Esters

Phosphite esters are known to be sensitive to moisture. winona.edu They undergo hydrolysis when exposed to water, which can be present as humidity in the air. canada.ca This reaction breaks the P-O-C ester bond, yielding phosphorous acid and the corresponding alcohol or phenol. canada.ca For this compound, the complete hydrolysis reaction is:

This compound + 3 H₂O → Phosphorous Acid + 2 Butanol + Phenol

The rate of this hydrolysis can vary significantly depending on the specific phosphite and the environmental conditions. Generally, the rate of hydrolysis tends to decrease as the molecular weight of the phosphite increases. canada.ca Studies on triaryl phosphates, the oxidized counterparts of triaryl phosphites, have shown that their hydrolysis half-lives can range from weeks to months depending on the conditions. For example, the hydrolysis half-life for triphenyl phosphate has been reported to be over 100 days at high temperatures, while for a commercial triaryl phosphate mixture, half-lives of 52 to 140 days were observed in water. epa.gov Computational studies have indicated that hydrolysis under acidic or basic conditions is generally more favorable than under neutral conditions. winona.edu

| Phosphite Compound | Hydrolysis Products | Reference |

|---|---|---|

| Diisodecyl phenyl phosphite (DIDPP) | Phosphorous acid, Isodecanol, Phenol | canada.ca |

| Triisodecyl phosphite (TIDP) | Phosphorous acid, Isodecanol | canada.ca |

| Triphenyl phosphite (TPP) | Phosphorous acid, Phenol | canada.ca |

| This compound | Phosphorous acid, Butanol, Phenol | canada.ca |

Influence of Steric and Electronic Factors on Hydrolytic Stability

The rate of hydrolysis of phosphite esters is significantly influenced by the steric and electronic nature of the substituent groups attached to the phosphorus atom.

Steric Effects: Increased steric hindrance around the phosphorus atom generally leads to a decrease in the rate of hydrolysis. nih.gov This is because bulky groups physically obstruct the approach of a water molecule (or hydroxide (B78521) ion) to the phosphorus center for the nucleophilic attack that initiates hydrolysis. For example, studies on a series of phosphinate esters showed that increasing the size of the alkyl groups from diethyl to diisopropyl to di-tert-butyl resulted in a dramatic decrease in the rate of alkaline hydrolysis. nih.gov In the case of this compound, the two butyl groups provide more steric hindrance than, for example, two methyl groups, but less than more branched groups like tert-butyl.

Electronic Effects: The electronic properties of the substituent groups also play a critical role. Aryl groups, such as the phenyl group in this compound, generally make the phosphite more susceptible to hydrolysis compared to alkyl groups. winona.edunih.gov This is attributed to the electron-withdrawing nature of the phenyl ring, which makes the phosphorus atom more electrophilic and thus more prone to nucleophilic attack. Computational modeling has shown that triphenylphosphite is more susceptible to hydrolysis than trimethylphosphite. winona.edu Furthermore, studies on phosphate esters (the P(V) analogues) have demonstrated that the nature of the leaving group is crucial; a more acidic corresponding phenol (from an electron-withdrawing substituted phenyl group) leads to a weaker P-O bond and faster hydrolysis. nih.govepa.gov Therefore, in this compound, the presence of the phenyl group is expected to increase its susceptibility to hydrolysis compared to a trialkyl phosphite like tributyl phosphite.

| Factor | Effect on Hydrolysis Rate | Example/Reason | Reference |

|---|---|---|---|

| Increased Steric Hindrance | Decreases | Bulky groups (e.g., di-tert-butyl) hinder nucleophilic attack on the phosphorus atom. | nih.gov |

| Aryl Groups vs. Alkyl Groups | Increases | Aryl groups are electron-withdrawing, making the phosphorus more electrophilic. Triphenylphosphite is more susceptible than trimethylphosphite. | winona.edu |

| Electron-withdrawing substituents on Aryl Ring | Increases | Weakens the P-O-Ar bond, making the aryloxy group a better leaving group. | nih.govepa.gov |

Catalytic Applications and Ligand Chemistry of Phosphites

Phosphite (B83602) Compounds as Ligands in Transition Metal Catalysis

Phosphorus(III) compounds, particularly phosphites, are exceptional ligands for transition metals due to their strong σ-donating and tunable π-accepting abilities. nih.gov These characteristics allow them to stabilize metal centers in various oxidation states and geometries, profoundly influencing the reactivity and selectivity of catalytic systems. psu.edu Compared to traditional phosphine (B1218219) ligands, phosphites are often easier to synthesize and can be more resistant to oxidation, although they can be susceptible to hydrolysis. acs.orgmdpi.com

Phosphite ligands are of significant industrial importance in homogeneous catalysis, particularly in the rhodium-catalyzed hydroformylation of olefins (also known as the oxo process). bath.ac.ukadvanceseng.com This process involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond to produce aldehydes, which are valuable chemical intermediates. advanceseng.com

The use of phosphite ligands in rhodium-catalyzed hydroformylation offers several advantages over phosphine-based systems. Phosphites are strong π-acceptors, which facilitates the dissociation of carbon monoxide (CO) from the metal center, a key step in the catalytic cycle. bath.ac.ukresearchgate.net This property often leads to catalysts with higher activity. bath.ac.ukadvanceseng.com The steric and electronic properties of phosphite ligands can be finely tuned to control the regioselectivity of the reaction, favoring the formation of either the linear (n) or branched (iso) aldehyde product. acs.org For instance, bulky bisphosphite ligands are commonly used to achieve high selectivity for linear aldehydes from terminal alkenes. acs.org

Several types of phosphite ligands have been successfully employed in rhodium-catalyzed hydroformylation. Monophosphites and bidentate diphosphites have been extensively studied, with the latter often providing more stable and highly regioselective catalysts. mdpi.comalfachemic.comacs.org The stability of these catalytic systems is a crucial factor for industrial applications, as the decomposition of the ligand can lead to a loss of activity and selectivity. acs.org Research has shown that the substitution pattern on the phosphite ligand significantly impacts not only the catalytic performance but also its stability towards hydrolysis, a common degradation pathway. mdpi.com

| Ligand Type | Application in Hydroformylation | Key Advantages |

| Monophosphites | Used in Rh-catalyzed hydroformylation of various olefins. | Simple synthesis, can lead to high catalytic activity. mdpi.com |

| Bisphosphites | Widely used for achieving high n-selectivity in the hydroformylation of terminal alkenes. | High regioselectivity, enhanced catalyst stability. acs.org |

| Hybrid Phosphine-Phosphites | Employed in asymmetric hydroformylation to achieve high enantioselectivity. | Combines properties of both phosphine and phosphite moieties for improved control. acs.org |

The development of chiral phosphine-phosphite ligands represents a significant advancement in asymmetric catalysis. nih.gov These hybrid ligands combine the distinct electronic properties of a "hard" phosphine donor and a "soft" phosphite acceptor within the same molecule, which can lead to superior performance in terms of both reactivity and enantioselectivity compared to ligands with identical donor atoms. acs.org

Chiral phosphine-phosphite ligands have been successfully applied in a range of asymmetric transformations, most notably in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. acs.orgacs.org This reaction is a fundamental method for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. nih.gov

The modular nature of phosphine-phosphite ligands allows for the systematic variation of their steric and electronic properties. acs.org By modifying the backbone structure, the phosphine group, or the phosphite moiety, the ligand can be optimized for a specific substrate and catalytic reaction. For example, in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives, excellent enantioselectivities (up to 99% ee) have been achieved using phosphine-phosphite ligands under mild reaction conditions. acs.orgacs.orgacs.org Studies have shown that the enantioselectivity can be controlled by different parts of the ligand; in some systems, the phosphite moiety primarily governs the enantio-discrimination, while in others, the stereogenic center in the ligand backbone is the determining factor. acs.org

Table: Performance of Chiral Phosphine-Phosphite Ligands in Rh-Catalyzed Asymmetric Hydrogenation

| Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

| (R,S)-BINAPHOS | Styrene (B11656) (in hydroformylation) | 94% | acs.org |

| Xylofuranoside-based | α,β-Unsaturated carboxylic acid derivatives | >99% | acs.org |

| P-stereogenic ligands | Dehydroamino acid derivatives | up to 99% | acs.org |

| Ferrocenyl-based ligand | Methyl (Z)-(N)-acetylaminocinnamate | 99% | acs.org |

Structure-Activity Relationships in Phosphite Ligand Design

The performance of a phosphite-based catalyst is intrinsically linked to the structure of the ligand. The rational design of phosphite ligands, based on a thorough understanding of structure-activity relationships, is crucial for developing highly efficient and selective catalysts.

The substitution pattern on the aromatic rings of aryl phosphites has a profound impact on the catalytic activity and regioselectivity of the resulting transition metal complexes. mdpi.com In the context of rhodium-catalyzed hydroformylation, for example, the position and nature of substituents on the phosphite's phenoxy groups can drastically alter the outcome of the reaction.

Research on a series of benzopinacol-based monophosphites demonstrated that ligands with a single substituent in the ortho-position of the phosphorus moiety led to exceptionally high activities and yields of the desired aldehyde. mdpi.com Conversely, phosphites with a single phenyl group in the meta or para position were found to be largely unsuitable for the hydroformylation of n-octenes under the tested conditions. mdpi.com

Furthermore, sterically demanding structures often lead to higher regioselectivity. mdpi.com For instance, among a series of related phosphite ligands, those with bulky substituents generally produced higher ratios of the linear aldehyde product. mdpi.com However, a trade-off can exist between activity and selectivity. A very sterically hindered phosphite might exhibit high activity due to rapid reaction with the substrate but may show lower n-selectivity. mdpi.com This interplay highlights the delicate balance that must be achieved when designing ligands for specific catalytic applications. A direct correlation between the electronic properties of the substrate and the ligand's structure has also been observed in asymmetric hydroformylation. acs.org

The catalytic behavior of a metal complex is governed by the steric and electronic properties of its ligands. uj.ac.zamanchester.ac.uk Phosphites offer a remarkable degree of tunability in this regard.

Steric Properties: The steric bulk of a ligand is often quantified by its cone angle, which measures the solid angle occupied by the ligand at the metal center. wikipedia.org Increasing the steric bulk of a phosphite ligand can influence the number of ligands that can coordinate to the metal, affect the rate of substrate association and dissociation, and control the regioselectivity of a reaction. advanceseng.commanchester.ac.uk For example, in hydroformylation, bulkier phosphites tend to favor the formation of linear aldehydes by sterically disfavoring the transition state that leads to the branched product. manchester.ac.uk

Electronic Properties: The electronic nature of a phosphite ligand is determined by the electronegativity of the groups attached to the phosphorus atom. manchester.ac.ukmanchester.ac.uk As P-O bonds are present, phosphites are generally considered to be weaker σ-donors and stronger π-acceptors compared to analogous phosphines. alfachemic.commanchester.ac.uk This π-acidity arises from the ability of the P-O σ* antibonding orbitals to accept electron density from the metal's d-orbitals. Electron-withdrawing substituents on the phosphite will lower the energy of these σ* orbitals, enhancing the π-acceptor character of the ligand. manchester.ac.uk These electronic effects can significantly alter the reactivity of the metal center and are crucial for optimizing catalytic performance. psu.edu For instance, the strong π-accepting nature of phosphites is key to their success in rhodium-catalyzed hydroformylation, as it promotes the high catalytic activity. bath.ac.ukresearchgate.net

Development and Evaluation of Supported Phosphite-Based Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging and costly, leading to potential contamination of the product and loss of the expensive metal catalyst. acs.org To address this issue, significant research has been directed towards the development of supported catalytic systems, where the homogeneous catalyst is immobilized on a solid support.

The immobilization of phosphite-based catalysts can be achieved through various strategies, including covalent attachment of the ligand to the support material or physical adsorption. A variety of materials have been explored as supports, including silica (B1680970), alumina (B75360), zeolites, and activated carbon. researchgate.net The ideal support should be inert, possess a high surface area and porosity to allow for efficient mass transport, and be mechanically and thermally stable under the reaction conditions. researchgate.net

Recently, a one-step method was developed for preparing highly dispersed and air-stable supported metal phosphide (B1233454) nanoparticles. chemistryviews.org In this method, triphenylphosphite was used as a non-toxic phosphorus precursor to synthesize nickel phosphide (Ni₂P) nanoparticles directly onto an alumina support. chemistryviews.org The resulting supported catalyst demonstrated excellent performance in the semi-hydrogenation of 1-hexyne, comparable to the commercial palladium-based Lindlar catalyst. chemistryviews.org Remarkably, the catalyst retained 85% of its initial activity even after being stored in air for 1.5 years, highlighting the stability benefits of this supported approach. chemistryviews.org

The development of such supported systems is crucial for the practical and sustainable application of phosphite-based catalysts in industrial processes, combining the advantages of homogeneous catalysis with the ease of separation characteristic of heterogeneous catalysts. mpg.de

Modular Solid-Phase Synthesis of Supported Phosphine-Phosphite Ligand Libraries

The development of new, high-performance catalysts for asymmetric catalysis has historically relied heavily on trial-and-error methodologies. core.ac.uknih.gov To accelerate this discovery process, efficient combinatorial methods for the synthesis and screening of large ligand libraries are essential. core.ac.ukrsc.org Solid-phase synthesis (SPS) presents a robust alternative to traditional solution-phase chemistry, offering simplified work-up procedures and the potential for automation. rsc.orgresearchgate.net

A highly modular solid-phase synthetic approach has been developed for the facile creation of supported phosphine-phosphite (P-OP) ligand libraries. rsc.orgrsc.org This method allows for the generation of diverse libraries in quantitative yields with only minimal work-up required between reaction steps, a significant advantage over the often laborious purification methods and lower yields associated with solution-phase synthesis. rsc.orgresearchgate.net

The synthesis is characterized by its modularity, which allows for structural diversity to be introduced by systematically varying three main building blocks. rsc.orgresearchgate.net

The Phosphine Moiety : Can be altered by using phosphines with different R¹ substituents. rsc.org

The Ligand Backbone : Cyclic sulfates with varying backbone lengths (n) and different R² substituents can be employed. rsc.orgresearchgate.net

The Phosphite Moiety : Various chlorophosphites can be used to cap the ligand structure. researchgate.net

This combinatorial approach was successfully used to prepare a library of 16 distinct supported phosphine-phosphite ligands. rsc.org The resulting polymer-supported ligands were then applied in rhodium-catalyzed asymmetric hydrogenation reactions for benchmark substrates, demonstrating high enantioselectivities up to 98%. core.ac.ukresearchgate.netrsc.org Remarkably, in some cases, the immobilized catalysts showed selectivity comparable to or even slightly better than their homogeneous counterparts, which is a notable achievement as immobilization can often have a detrimental effect on catalyst performance. researchgate.net The success of this solid-phase approach not only facilitates the rapid synthesis and screening of extensive ligand libraries but also leads directly to the creation of highly selective supported catalysts. researchgate.net

Table 1: Performance of a Selected Supported Phosphine-Phosphite Ligand in Rh-Catalyzed Asymmetric Hydrogenation

This table showcases the performance of one of the best-performing ligands from the synthesized library (L9) in the hydrogenation of a benchmark substrate, highlighting the high selectivity achievable with this method.

| Substrate | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methyl-2-acetamidoacrylate | Supported L9 | >99 | 96 |

| Methyl-(Z)-α-acetamidocinnamate | Supported L9 | >99 | 98 |

| Dimethyl itaconate | Supported L9 | >99 | 96 |

Data compiled from a study on modular solid-phase synthesis of phosphine-phosphite ligands. researchgate.net

Recycling and Reusability Considerations for Supported Catalysts

A primary advantage of anchoring homogeneous catalysts to solid supports is the simplification of catalyst recovery and reuse, which is crucial for developing more sustainable and economical chemical processes. researchgate.netresearchgate.net The supported phosphine-phosphite ligands synthesized via the modular solid-phase method have demonstrated excellent potential for recycling. nih.govrsc.org

The reusability of these supported catalysts was evaluated in batch reaction conditions. researchgate.netrsc.org Specifically, the best-performing ligand from the synthesized library was subjected to multiple cycles in the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate. researchgate.net The catalyst was recovered after each cycle by simple filtration, a significant improvement over the often complex separation processes required for homogeneous catalysts. researchgate.net

The results of the recycling experiments were highly promising. The supported catalyst could be successfully reused for multiple consecutive runs, exhibiting only a minor decrease in catalytic activity while maintaining its high selectivity. nih.govrsc.org Over five recycling runs, the enantioselectivity remained consistently high and unchanged, demonstrating the robustness of the immobilized catalyst. researchgate.net This stability and sustained performance highlight the practical advantages of using a solid support, which facilitates catalyst recovery and can lead to recyclable immobilized systems. researchgate.net The ability to efficiently recycle these catalysts without significant loss of performance is a key step toward more environmentally friendly and cost-effective catalytic processes. mdpi.com

Table 2: Catalyst Recycling in Rh-Catalyzed Asymmetric Hydrogenation

This table details the reusability of a top-performing supported phosphine-phosphite ligand (L9) over five consecutive hydrogenation reactions.

| Recycling Run | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | >99 | 96 |

| 2 | 98 | 96 |

| 3 | 96 | 96 |

| 4 | 91 | 96 |

| 5 | 85 | 96 |

Reaction conditions: Rh/substrate = 1:30, p(H₂) = 1 atm, T = 25 °C, t = 20 min. Data sourced from Heutz et al., Dalton Transactions, 2016. researchgate.net

Role of Phosphites in Polymer Chemistry and Stabilization

Phosphite (B83602) Esters as Stabilizers in Polymer Processing

During polymer processing operations such as extrusion and molding, high temperatures and mechanical shear can initiate polymer degradation. nih.gov This degradation leads to undesirable changes in the material's properties, including alterations in melt viscosity and molecular weight. amfine.com Phosphite stabilizers like Dibutyl phenyl phosphite are highly effective at these elevated temperatures. uvabsorber.comamfine.com They act as processing stabilizers that protect the polymer from thermal degradation, helping to maintain a consistent melt flow and preserving the polymer's molecular structure. amfine.com

These additives are compatible with a broad range of polymers, including polyolefins (PE, PP), polyvinyl chloride (PVC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polyurethanes (PU), and engineering plastics. galatachemicals.comperformanceadditives.us Liquid phosphites, a category that includes alkyl-aryl phosphites like this compound, are valued for their ease of dispersion within the polymer matrix.

Mechanistic Understanding of Phosphites as Secondary Antioxidants in Polymeric Materials

The primary role of a secondary antioxidant is to decompose hydroperoxides (ROOH), which are unstable intermediates formed during the auto-oxidation cycle of polymers. uvabsorber.comamfine.com These hydroperoxides are a major source of radical generation that leads to chain scission and cross-linking, ultimately causing the deterioration of the polymer's physical properties.

Phosphite esters, including this compound, function as efficient hydroperoxide decomposers. uvabsorber.com The mechanism involves the reduction of hydroperoxides to stable alcohols, during which the phosphite (P(OR)₃) is oxidized to a stable phosphate (B84403) ester (P(O)(OR)₃). uvabsorber.com This reaction is stoichiometric and effectively breaks the degradation cycle by converting reactive species into non-radical, harmless products. uvabsorber.com

This function is particularly critical during melt processing, where heat accelerates the formation of hydroperoxides. uvabsorber.com Phosphites are often used in synergistic combination with primary antioxidants, which are typically sterically hindered phenols. amfine.com The primary antioxidant scavenges free radicals, and the phosphite decomposes the hydroperoxides, providing a more comprehensive stabilization system. uvabsorber.comamfine.com

Mitigation of Polymer Discoloration through Phosphite Additives

Polymer discoloration, often manifesting as yellowing, is a common issue arising from oxidative degradation. ampacet.comspecialchem.com This can be caused by the formation of colored degradation products from the polymer itself or from the transformation of other additives, such as phenolic antioxidants. uvabsorber.comampacet.com Phenolic antioxidants, while effective radical scavengers, can be oxidized into highly colored quinone-type structures. uvabsorber.com

Stability of Phosphite Antioxidants within Polymer Matrices

The efficacy of a phosphite stabilizer is dependent on its stability within the polymer matrix, not just during processing but throughout the service life of the product. A significant challenge for many phosphite esters is their susceptibility to hydrolysis. google.com Exposure to moisture can lead to the hydrolysis of the phosphite into its corresponding alcohol/phenol (B47542) and phosphorous acid. acs.org These acidic byproducts can potentially corrode processing equipment and may have a detrimental effect on the polymer. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 3266-57-7 |

| Molecular Formula | C₁₄H₂₃O₃P |

| Molecular Weight | 270.309 g/mol |

| Boiling Point | 298.5 °C at 760 mmHg |

| Flash Point | 162.6 °C |

| Vapor Pressure | 0.00225 mmHg at 25 °C |

Advanced Spectroscopic and Analytical Characterization of Phosphite Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. Specific nuclei within a molecule, such as ³¹P, ¹H, and ¹³C, resonate at characteristic frequencies when placed in a strong magnetic field, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Application of ³¹P NMR in Reaction Monitoring and Product Characterization

³¹P NMR spectroscopy is particularly powerful for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, which results in sharp and readily interpretable signals. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, making ³¹P NMR an excellent technique for monitoring reactions involving phosphites and characterizing the resulting products.

For trivalent phosphite (B83602) esters like dibutyl phenyl phosphite, the ³¹P chemical shifts typically appear in a characteristic downfield region. The oxidation of a phosphite(III) to a phosphate(V) species, a common reaction pathway, would result in a significant upfield shift in the ³¹P NMR spectrum, allowing for straightforward monitoring of reaction progress and purity of the final product.

While specific experimental ³¹P NMR data for this compound is not available in the reviewed literature, the expected chemical shift would be in the range typical for triorganophosphites, generally between +125 and +141 ppm relative to a phosphoric acid standard. Any coupling to neighboring protons, such as those on the butyl or phenyl groups, would provide further structural confirmation.

Utilization of ¹H and ¹³C NMR for Detailed Structural Assignment

¹H and ¹³C NMR spectroscopy provide complementary information to ³¹P NMR, offering a complete picture of the molecule's carbon and proton framework.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the two n-butyl groups and the phenyl group. The protons on the carbons adjacent to the oxygen atoms (O-CH₂) would appear as multiplets due to coupling with both the neighboring methylene (B1212753) protons and the phosphorus atom. The aromatic protons of the phenyl ring would exhibit characteristic splitting patterns in the aromatic region of the spectrum.

The ¹³C NMR spectrum would similarly show distinct resonances for the carbon atoms of the butyl and phenyl groups. The carbons directly bonded to oxygen would be shifted downfield, and their signals would be split into doublets due to coupling with the ³¹P nucleus (J-coupling). The magnitude of these coupling constants provides valuable information about the through-bond proximity of the carbon and phosphorus atoms.

Regrettably, experimentally determined and assigned ¹H and ¹³C NMR data for this compound are not present in the public domain, preventing the creation of a detailed data table.

High-Pressure NMR for In Situ Catalytic Studies

High-pressure NMR (HP-NMR) is a specialized technique that allows for the study of chemical reactions under non-ambient pressures, which is particularly relevant for many catalytic processes, such as hydroformylation. In the context of catalysis, phosphite ligands like this compound can be used to modify transition metal catalysts, influencing their activity and selectivity.

HP-NMR studies, often in conjunction with ³¹P detection, can provide invaluable insights into the behavior of such catalysts under operating conditions. It is possible to observe the formation of catalyst-ligand complexes, identify reaction intermediates, and elucidate reaction mechanisms by monitoring changes in the NMR spectra as a function of pressure and temperature. For instance, the coordination of a phosphite ligand to a metal center, such as rhodium, would lead to significant changes in the ³¹P chemical shift and the appearance of rhodium-phosphorus coupling (¹⁰³Rh-¹³P J-coupling).

While the application of HP-NMR to study catalytic systems with phosphite ligands is well-documented, no specific studies employing this compound under high-pressure conditions have been found in the surveyed literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. The absorption or scattering of light at specific frequencies corresponds to the vibrational modes of different functional groups, providing a molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, characteristic absorption bands would arise from the vibrations of the P-O-C linkages, the C-H bonds of the butyl groups, and the aromatic C-C and C-H bonds of the phenyl ring.

Key expected IR absorption bands for this compound would include:

P-O-C stretching: Strong absorptions in the region of 1000-1050 cm⁻¹ are characteristic of the P-O-aliphatic C bond and around 1200 cm⁻¹ for the P-O-aromatic C bond.

Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands are expected in the 2850-2960 cm⁻¹ region.

Aromatic C=C stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

The absence of a strong P=O stretching band (typically around 1250-1300 cm⁻¹) would confirm the trivalent state of the phosphorus atom. The specific frequencies and intensities of these bands provide a unique spectrum that can be used for identification and quality control. However, a publicly available, detailed, and assigned IR spectrum for this compound could not be located.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it offers highly specific and sensitive methods for the analysis of complex mixtures.

HPLC-MS for Qualitative and Quantitative Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. In HPLC-MS, the sample is first separated by HPLC and then introduced into the mass spectrometer for detection and identification.

For the analysis of organophosphorus compounds, including phosphites, reverse-phase HPLC is often employed. sielc.comsielc.com A common mobile phase consists of a mixture of acetonitrile, water, and an acid like formic acid to ensure compatibility with the mass spectrometer. sielc.comsielc.com The choice of the stationary phase, such as a C18 or a specialized reverse-phase column, is critical for achieving good separation. sielc.comresearchgate.net

Quantitative analysis by HPLC-MS is highly sensitive and can be used to determine the concentration of this compound in various matrices. The method's low limit of detection allows for the accurate measurement of trace amounts of the compound. nih.gov This is particularly important in applications where the concentration of additives needs to be carefully controlled.

Pre-column derivatization can sometimes be employed to enhance the stability and detectability of phosphite esters. For instance, oxidation of a phosphite to its more stable phosphate (B84403) ester can improve the accuracy and sensitivity of the HPLC-MS analysis. google.com

Table 1: HPLC-MS Parameters for Organophosphorus Compound Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C8, C18) sielc.comresearchgate.netgoogle.com |

| Mobile Phase | Acetonitrile/Water with Formic Acid sielc.comsielc.com |

| Detection | Mass Spectrometry (MS) |

| Ionization | Electrospray Ionization (ESI) |

| Derivatization | Optional, e.g., oxidation to phosphate google.com |

Pyrolysis-GC/MS for Analysis of Polymer-Incorporated Phosphites

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an indispensable tool for the analysis of additives like this compound that are incorporated into polymer matrices. nih.gov This technique involves the thermal decomposition of the polymer in an inert atmosphere, followed by the separation and identification of the volatile fragments by GC/MS. researchgate.net

Py-GC/MS offers a significant advantage over traditional solvent extraction methods as it requires minimal sample preparation and can analyze solid samples directly. youtube.comnih.gov This reduces the risk of contamination and analyte loss. The technique is highly sensitive, allowing for the detection of additives at low concentrations. shimadzu.com

A multi-shot Py-GC/MS approach can be particularly informative. ifremer.fr An initial thermal desorption step at a lower temperature can be used to analyze volatile and semi-volatile additives like phosphites. A subsequent pyrolysis step at a higher temperature then breaks down the polymer backbone, allowing for the characterization of the polymer itself. ifremer.fr This provides a comprehensive analysis of both the additives and the polymer matrix from a single sample. ifremer.fr

The resulting pyrograms can be complex, but by identifying characteristic pyrolysis products, it is possible to identify the specific phosphite antioxidant present in the polymer. shimadzu.com

Chromatographic Separation Methods

Chromatography encompasses a range of techniques used to separate the components of a mixture. These methods are fundamental for assessing the purity of this compound and for monitoring its reactions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of chemical reactions. libretexts.orgumass.edulibretexts.org It is performed on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. wikipedia.org A solvent or solvent mixture, the mobile phase, moves up the plate by capillary action, separating the components of a spotted sample based on their differential affinities for the stationary and mobile phases. wikipedia.org

TLC is particularly useful for monitoring the progress of reactions involving this compound. libretexts.org By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting materials and the appearance of the product spots. libretexts.orgyoutube.com This allows for a quick determination of when the reaction is complete. libretexts.org

The separation of spots on a TLC plate is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org Different compounds will have different Rf values under the same conditions, allowing for their identification by comparison with standards. libretexts.org For product separation on a larger scale, the conditions optimized by TLC can often be transferred to column chromatography. wikipedia.org

Table 2: Application of TLC in this compound Analysis

| Application | Description |

| Reaction Monitoring | Tracks the consumption of reactants and formation of products over time. libretexts.orgyoutube.com |

| Purity Assessment | A pure compound should ideally show a single spot on the TLC plate. wikipedia.org |

| Product Separation | Helps in identifying the appropriate solvent system for separation by column chromatography. wikipedia.org |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. researchgate.net It utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase.

For determining the purity of this compound, a reversed-phase HPLC method is typically employed. sielc.comresearchgate.net The purity is assessed by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

HPLC is also a precise method for the quantification of this compound. researchgate.net A calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The use of an internal standard can improve the accuracy and reproducibility of the quantification. cdc.gov Pre-column derivatization can also be used to enhance the UV absorbance of the analyte, thereby improving the sensitivity of the method.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed chemical formula to verify its empirical formula.

For this compound, with a molecular formula of C14H23O3P, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, oxygen, and phosphorus. lookchem.com The results from elemental analysis provide crucial evidence for the identity and purity of the synthesized compound. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 14 | 168.154 | 62.20% |

| Hydrogen | H | 1.008 | 23 | 23.184 | 8.58% |

| Oxygen | O | 15.999 | 3 | 47.997 | 17.75% |

| Phosphorus | P | 30.974 | 1 | 30.974 | 11.46% |

| Total | 270.309 | 100.00% |

Theoretical and Computational Chemistry Studies of Phosphite Compounds

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of phosphite (B83602) compounds, providing insights into their three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a flexible molecule like dibutyl phenyl phosphite, which contains multiple rotatable bonds, DFT can be used to perform a conformational analysis. This involves calculating the energy of various possible spatial arrangements (conformers) to identify the lowest energy, and therefore most stable, structures.

The process begins with building an initial 3D model of the this compound molecule. The geometry is then optimized by calculating the forces on each atom and iteratively adjusting their positions until a minimum energy state is reached. This procedure is often performed using specific model chemistries, such as the B3LYP functional with a 6-31G(d,p) basis set, which has been successfully applied to other organophosphorus compounds. researchgate.netnih.gov Such calculations can reveal key structural parameters like bond lengths, bond angles, and dihedral angles that define the molecule's shape. DFT-based calculations have been employed to understand the structural effects of alkyl chains in organo-phosphorus compounds, demonstrating how branching can influence molecular geometry and properties. nih.gov The insights from geometry optimization are crucial for understanding the steric and electronic environment around the central phosphorus atom, which dictates the compound's reactivity and its interactions with other molecules. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Organophosphorus Compounds This table is for illustrative purposes and lists methods commonly applied in computational chemistry.

| Component | Examples | Description |

|---|---|---|

| DFT Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy, a key component of the total electronic energy. The choice of functional affects the accuracy of the calculation. |

| Basis Set | 6-31G(d,p), 6-311+G(2d,2p), def2-TZVP | A set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. Larger basis sets provide more accuracy but require more computational resources. |

Computational chemistry is widely used to predict spectroscopic parameters, which are essential for characterizing molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important for organophosphorus compounds. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ³¹P and ¹H NMR chemical shifts of phosphite compounds. researchgate.net

These theoretical predictions are valuable for several reasons. They can aid in the interpretation of complex experimental spectra, help assign signals to specific atoms in the molecule, and verify the structure of a newly synthesized compound. liverpool.ac.uk Researchers have developed specific DFT protocols to improve the accuracy of predicting ³¹P NMR chemical shifts for phosphine (B1218219) ligands in metal complexes, achieving results with a mean absolute error as low as 7-8 ppm, which is highly valuable for identifying species in a reaction mixture. researchgate.net Similar methodologies can be applied to this compound to correlate its conformational structures with its NMR spectrum. The accuracy of these predictions depends on the chosen DFT functional, basis set, and whether solvent effects are included in the model. nih.gov Beyond NMR, computational methods can also predict other spectroscopic data, such as the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. researchgate.net

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling allows for the in-depth study of chemical reactions, providing insights into reaction pathways and the factors that control them.

Phosphites can participate in various addition reactions, and computational models are instrumental in elucidating the underlying mechanisms. For instance, the addition of a phosphite to a radical species to form a C-P bond is a reaction that can be modeled. acs.org Using DFT, researchers can map the entire reaction pathway, from reactants to products, by identifying and calculating the energies of transition states and intermediates.

In coordination chemistry and homogeneous catalysis, phosphite esters like this compound can serve as ligands, binding to a transition metal center and modifying its catalytic activity. acs.orgresearchgate.net The performance of the catalyst is critically dependent on the steric and electronic properties of the phosphite ligand. nih.gov

Computational chemistry provides a molecular-level understanding of these ligand-metal interactions. DFT calculations can model the geometry of the resulting metal complex, revealing how the this compound ligand binds to the metal. nih.gov These models can quantify the strength of the metal-ligand bond and analyze the electronic effects of the ligand on the metal center. One important parameter that can be computationally derived is the ligand cone angle, a measure of the steric bulk of the ligand, which is crucial for controlling the selectivity of a catalytic reaction. wikipedia.org By simulating the interaction of substrates with the catalytic complex, researchers can understand how the phosphite ligand influences the catalytic cycle, guiding the rational design of more efficient and selective catalysts for specific chemical transformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Phosphite Derivatives (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property or activity. While often used in drug discovery, QSAR can also be applied to predict non-biological properties, such as the performance of phosphites as industrial additives (e.g., antioxidants or stabilizers in polymers). researchgate.netnih.govnih.gov

In a QSAR study of phosphite derivatives, the first step is to generate a set of numerical descriptors for each molecule. These descriptors quantify various aspects of the molecule's structure and electronic properties. Many of these descriptors can be calculated using quantum chemical methods. oatext.comnih.gov

Table 2: Examples of Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic information about the molecule's composition. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecular skeleton. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the 3D size and shape of the molecule. nih.gov |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Polarizability | Describes the electronic properties and reactivity of the molecule. nih.govnih.gov |

Once the descriptors are calculated for a series of phosphite compounds with known activity (e.g., measured antioxidant efficiency), statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model. jchemlett.com This model takes the form of an equation that relates the descriptors to the activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized phosphite derivatives, allowing for the virtual screening of large numbers of potential compounds and prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Environmental Chemistry and Fate of Phosphite Compounds

Occurrence and Distribution of Organophosphite Antioxidants in the Environment

Organophosphite antioxidants (OPAs) are widely used as polymer additives. adeka-pa.euvinatiorganics.com Their physical incorporation, rather than chemical bonding, into polymer matrices allows them to leach or volatilize into the environment. wikipedia.org Consequently, these compounds and their transformation products are detected in various environmental settings.

Organophosphite antioxidants are frequently detected in food contact materials (FCMs) and other consumer products. researchgate.netacs.org Studies have identified their presence in plastic packaging, coffee cups, and other materials designed for food storage and handling. nih.govnih.govacs.org The migration of these compounds from packaging into food simulants has been demonstrated, with the efficiency of migration increasing with the ethanol-to-water ratio in the simulant, indicating a higher risk for fatty or alcoholic foods. nih.govacs.org

A study of 100 FCM samples from South China identified several OPAs, with tris(2,4-di-tert-butylphenyl) phosphite (B83602) (often referred to as TDtBPPi or Irgafos 168) being the dominant compound. nih.govacs.org Similarly, research on plastic-packaged foods found OPAs in dairy products and oils. nih.gov The presence of these antioxidants is not limited to food packaging; they have also been identified in indoor dust, indicating their release from various consumer goods within the built environment. acs.orgnih.gov

Table 1: Detection of Organophosphite Antioxidants (OPAs) and Their Oxidation Products (OPEs) in Food Contact Materials (FCMs)

| Compound | Abbreviation | Type | Matrix | Median Concentration (ng/g) | Concentration Range (ng/g) | Reference |

|---|---|---|---|---|---|---|

| Tris(2,4-di-tert-butylphenyl) phosphite | TDtBPPi (Irgafos 168) | OPA | 100 FCM samples | 31,920 | <9.80–657,399 | nih.govacs.org |

| Tris(2,4-di-tert-butylphenyl) phosphate (B84403) | TDtBPP (Irgafos 168=O) | OPE | 100 FCM samples | 7,260 | <8.50–103,879 | nih.govacs.org |

| Triphenyl phosphite | TPhPi | OPA | Plastic food packages | Not Reported | <MQL-124 (total for 3 OPAs) | nih.govacs.org |

| Tris(2-chloroethyl) phosphite | TCEPi | OPA | Plastic food packages | Not Reported | <MQL-124 (total for 3 OPAs) | nih.govacs.org |

This table is interactive. You can sort and filter the data.

The widespread use of organophosphite antioxidants in plastic products, including laboratory equipment, presents a significant potential for sample contamination. researchgate.net The analysis of environmental samples for these compounds requires careful consideration of potential cross-contamination, and the use of plastic tools should be avoided where possible. researchgate.net While not typically listed as active ingredients in most laboratory reagents, their presence as additives in plastic containers, pipette tips, and other labware can lead to their inadvertent introduction into samples during analysis, potentially compromising the results of environmental and toxicological studies.

Organophosphite antioxidants and their degradation products enter soil and water systems through various pathways. geoscienceworld.org Leaching from plastic waste in landfills is a potential source of environmental contamination. oecd.org Industrial discharge during the manufacturing and processing of polymers can also release these compounds into waterways. oecd.org

Once in the environment, their fate is governed by factors like water solubility and soil adsorption potential. wikipedia.orgoecd.org For example, fugacity modeling predicts that tris(2,4-di-tert-butylphenyl)phosphite will primarily partition to soil (32%) and sediment (67%). oecd.org Its high potential for adsorption to soil limits its migration into water. oecd.org However, the transformation products of these antioxidants are detected in the environment. The oxidation product of Irgafos 168, tri(2,4-di-tert-butylphenyl) phosphate (TDTBPP), has been identified in lake water, river sediments, and soil. acs.orgresearchgate.net This suggests that while the parent phosphite compound may be less mobile, its more persistent phosphate analogue accumulates in environmental compartments.

Organophosphate pesticides, a related class of compounds, are known to accumulate in soil and water from agricultural runoff. nih.govmahidol.ac.th Although their chemical structure and application differ from OPAs, their environmental behavior highlights how phosphorus-containing organic compounds can persist and distribute in the environment. geoscienceworld.orgnih.gov

Table 2: Concentrations of an OPA Transformation Product in Environmental Samples

| Compound | Abbreviation | Matrix | Median Concentration | Reference |

|---|---|---|---|---|

| Tri(2,4-di-tert-butylphenyl) phosphate | TDTBPP | Sediment | 527 ng/g | researchgate.net |

| Tri(2,4-di-tert-butylphenyl) phosphate | TDTBPP | Water | 3700 pg/L | researchgate.net |

| Tri(2,4-di-tert-butylphenyl) phosphate | TDTBPP | Air | 149 pg/m³ | researchgate.net |

This table is interactive. You can sort and filter the data.

Environmental Transformation Pathways of Phosphites

Organophosphite antioxidants undergo transformation in the environment, primarily through oxidation, which converts them into their organophosphate ester (OPE) counterparts. acs.orgnih.gov This transformation is a significant indirect source of OPEs found in the environment. scholaris.ca

The central function of phosphite antioxidants is to be readily oxidized, thereby protecting the polymer they are mixed with. adeka-pa.eu This inherent reactivity means they are susceptible to oxidation from various environmental factors. Studies have shown that exposure to heat, UV radiation, and even contact with water can significantly promote the transformation of OPAs into their corresponding OPEs. researchgate.net For instance, the antioxidant Irgafos 168 is readily oxidized to tris(2,4-di-tert-butylphenyl) phosphate (I168O) under these conditions. researchgate.net

Atmospheric ozone has also been identified as a key oxidant, capable of transforming OPAs into OPEs through heterogeneous reactions. scholaris.ca This atmospheric transformation represents an important, previously underestimated, source of environmental OPEs. scholaris.ca The rate of oxidation can be significant; in one study, the 24-hour oxidation rate of Irgafos 168 was found to be 72% when in direct contact with air in a simulated soil environment, and between 1.2% and 38.7% in air and dust. acs.org The phototransformation of inorganic phosphite in lake water has also been observed, a process influenced by suspended solids and the presence of nitrates, with hydroxyl radicals (•OH) being a main oxidant. nih.gov

The primary degradation products of organophosphite antioxidants are their respective organophosphate esters, formed via the oxidation pathways described above. acs.orgacs.orgnih.gov

In terms of hydrolysis, some prominent organophosphite antioxidants are notably stable. For example, tris(2,4-di-tert-butylphenyl)phosphite was found to be hydrolytically stable under environmentally relevant pH conditions of 4, 7, and 9. oecd.org Similarly, dibutyl phenyl phosphate is not expected to undergo significant hydrolysis in the environment. nih.gov This stability contrasts with some organophosphate pesticides, for which hydrolysis is a more significant degradation route, dependent on factors like pH and temperature. geoscienceworld.org For organophosphite antioxidants, oxidation remains the dominant environmental transformation pathway, leading to the formation of the corresponding organophosphate esters. scholaris.caresearchgate.net

Limited Data Available on Environmental Fate of Dibutyl Phenyl Phosphite

The environmental journey of a chemical compound, including its movement through soil, water, and air, is governed by its physicochemical properties. For this compound, specific, experimentally determined values for key environmental transport parameters such as the soil sorption coefficient (Koc) and hydrolysis rate constant are not extensively documented. This data is crucial for predicting the compound's mobility and persistence in the environment.

Similarly, while analytical methods for the broader category of organophosphorus compounds are well-established, specific protocols and validation data for the determination of this compound in complex environmental samples like soil, water, and biota are scarce. The development of robust analytical methods is essential for monitoring its presence and concentration, yet challenges related to matrix interference and the potential for degradation during analysis are common for phosphite compounds. These challenges necessitate specific method development and validation to ensure accurate quantification.

Due to the absence of detailed research findings and specific data points in the scientific literature, a comprehensive quantitative analysis of the environmental transport and analytical challenges for this compound cannot be provided at this time.

Future Research Directions and Advanced Applications of Dibutyl Phenyl Phosphite

Design and Synthesis of Novel Dibutyl Phenyl Phosphite (B83602) Derivatives

The future development of Dibutyl Phenyl Phosphite applications is intrinsically linked to the ability to create novel derivatives with tailored properties. Current synthetic routes, such as the transesterification of triphenyl phosphite with n-butanol, provide a foundational methodology. A known process involves reacting triphenyl phosphite with n-butanol in the presence of a sodium butylate (B1668116) catalyst, which can yield a mixture of tributyl phosphite and this compound. google.com Another general approach involves the reaction of alcohols or phenols with phosphorus trichloride (B1173362). patentbuddy.comgoogle.comgoogle.com

Future research is anticipated to move beyond these established methods to focus on creating a diverse library of this compound derivatives. This involves the strategic modification of both the butyl and phenyl moieties. Key research directions include:

Functionalization of the Phenyl Ring: Introducing various substituents (e.g., alkyl, alkoxy, halogen, or nitro groups) onto the phenyl ring can systematically alter the electronic properties of the phosphite. This could enhance its performance as a stabilizer, ligand, or chemical intermediate.

Modification of the Butyl Chains: Varying the alkyl chains (e.g., using isomers of butanol or longer/shorter chain alcohols) can modify the steric hindrance and physical properties like solubility, viscosity, and thermal stability.

Asymmetric Synthesis: Developing synthetic routes to chiral derivatives of this compound could open doors for its use in asymmetric catalysis, a field where chiral phosphite ligands are of significant interest.

The synthesis of these novel derivatives will likely employ modern organic chemistry techniques to achieve high yields and selectivity, moving beyond simple transesterification to more controlled, multi-step synthetic pathways.

Development of Highly Efficient and Selective Catalytic Systems Incorporating Phosphite Ligands

Phosphite ligands are highly valued in homogeneous catalysis due to their strong π-acceptor characteristics and the ease with which their steric and electronic properties can be tuned. While there is extensive research on phosphites like triphenyl phosphite or bulky biaryl phosphites in catalysis, the application of this compound as a ligand is a largely unexplored area, representing a significant future research opportunity.

Prospective research in this domain would focus on:

Screening in Key Catalytic Reactions: Investigating this compound as a ligand in transition-metal-catalyzed reactions such as hydroformylation, hydrogenation, and cross-coupling reactions. Its unique combination of aliphatic and aromatic substituents could offer a distinct balance of properties compared to trialkyl or triaryl phosphites.

Mechanistic Studies: Understanding how the electronic and steric profile of this compound influences the activity and selectivity of a catalytic center. This would involve kinetic studies and spectroscopic analysis of the catalyst-ligand complexes.

Development of Bidentate Ligands: Synthesizing novel bidentate or polydentate ligands that incorporate the this compound moiety. Such chelating ligands could form more stable and highly selective catalysts for challenging chemical transformations.

The relative simplicity and potential low cost of this compound make it an attractive candidate for developing practical and scalable catalytic systems for industrial processes.

Integration of Phosphites into Advanced Functional Materials

This compound and related organophosphites are recognized for their role as stabilizers and additives in various materials. Their primary function is often as secondary antioxidants, protecting polymers from degradation during high-temperature processing.

Future research will likely expand upon these established uses, aiming to integrate phosphites more deeply into the structure of advanced materials:

Polymer Additives: this compound is cited in patents as a stabilizer for vinyl halide resins and polyols, and as an additive in various oils, including hydraulic, gear, and engine oils, to improve performance and longevity. patentbuddy.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.comgoogleapis.com

Reactive Flame Retardants: A significant area of research involves the transformation of organophosphite antioxidants into organophosphate esters (OPEs), which are effective flame retardants. nih.govtandfonline.comnih.gov This transformation can occur during polymer processing or through environmental oxidation. The resulting phosphate (B84403) from this compound, known as Dibutyl Phenyl Phosphate (DBPP), is part of this class of compounds. Research into "secondary organophosphate esters" (SOPEs) formed from phosphite precursors is a growing field, focusing on their function and environmental behavior. tandfonline.comresearchgate.net

Copolymerization: A more advanced approach involves the chemical incorporation of phosphite functionalities directly into the polymer backbone. This can be achieved by synthesizing phosphite-containing monomers that can be copolymerized with other standard monomers. This would create polymers with inherent stability and flame retardancy, preventing the leaching of additives that can occur with simple blending.

The table below summarizes the concentration of various primary and secondary organophosphate esters found in environmental samples, highlighting the prevalence of these compounds which often originate from phosphite precursors.

| Compound | Matrix | Concentration Range (ng/g) | Mean Concentration (ng/g) | Reference |

| ΣOPEs | E-waste Outdoor Dust | 1390 - 42700 | 11500 | nih.gov |

| ΣOPEs | Japan Home Dust | 9300 - 11000000 | 266543 | nih.gov |

| ΣOPEs | Sweden Office Dust | 14000 - 1600000 | 360100 | nih.gov |

| ΣOPEs | Brazil Car Dust | 108000 - 2050000 | 541000 | nih.gov |

This table illustrates the environmental presence of organophosphate esters (OPEs), which are the oxidation products of phosphite antioxidants.

Exploration of Sustainable and Environmentally Benign Applications for Phosphite Compounds

The environmental impact of phosphorus compounds is a critical consideration for future applications. While organophosphate pesticides and flame retardants have faced scrutiny due to their persistence and potential toxicity, research is shifting towards creating more sustainable and environmentally benign uses for phosphite compounds. nih.govresearchgate.netsciencepublishinggroup.comnih.govearthjustice.org

Future research in this area for compounds like this compound should focus on:

Biodegradable Functional Fluids: Designing lubricant or hydraulic fluid formulations where this compound or its derivatives provide necessary anti-wear and antioxidant properties but are also designed to biodegrade at the end of their life cycle, reducing environmental persistence.

Phosphorus Source for Engineered Crops: A novel application for phosphites is in agriculture, where they can serve as a phosphorus source for genetically engineered crops capable of metabolizing phosphite. This approach could also act as a herbicide against weeds that cannot process phosphite, potentially reducing the need for conventional herbicides.

Bioremediation and Recycling: The widespread presence of organophosphates has spurred research into bioremediation techniques using microbes or enzymes to degrade these pollutants. nih.gov Future work could focus on developing closed-loop systems where phosphite-based industrial byproducts are either recycled into valuable chemicals or safely degraded.

Achieving these goals will require a multidisciplinary approach, combining chemical synthesis, material science, and environmental toxicology to ensure that new applications are both effective and sustainable.

Refinement of Analytical and Computational Methodologies for Comprehensive Phosphite Analysis

The advancement of applications for this compound is dependent on robust analytical and computational tools to understand its properties, behavior, and environmental fate.

Analytical Methodologies: The analysis of phosphites and their transformation products is a key area of research. While traditional methods like titrimetry and colorimetry exist for inorganic phosphite, the focus for organophosphites is on more sophisticated techniques. A major driver for analytical development has been the need to detect and quantify the corresponding organophosphate esters (OPEs) in environmental samples.

Chromatography and Mass Spectrometry: Techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with high-resolution mass spectrometry (HRMS) are essential for identifying and quantifying trace levels of secondary OPEs that form from phosphite antioxidants. researchgate.net These methods are crucial for understanding the environmental transformation and human exposure pathways of these compounds. tandfonline.comresearchgate.net

Computational Methodologies: Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound before they are synthesized.

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic properties, and reaction energetics. This allows researchers to screen potential new derivatives for desired characteristics, such as antioxidant potential or stability.

Molecular Dynamics (MD): MD simulations can model the behavior of this compound within a material matrix, such as a polymer or lubricant. This can provide insights into how it functions as an additive and how factors like temperature and pressure affect its performance and degradation.

The table below shows a comparison of different analytical approaches for phosphite-related compounds.

| Analytical Technique | Target Analyte | Key Advantages | Reference |

| Amperometric Titration | Inorganic Phosphite | Good accuracy and precision for fertilizer samples. | |

| Flow Injection Spectrophotometry | Inorganic Phosphite | Allows for automated, high-throughput analysis. | |

| High-Performance Ion Chromatography (HPIC) | Inorganic Phosphite | Reliable, high-throughput, and cost-efficient for plant samples. | |

| LC-HRMS | Organophosphate Esters (OPEs) | High sensitivity and specificity for detecting emerging contaminants in environmental media. | researchgate.net |

Future work will focus on integrating these advanced analytical and computational methods to create a comprehensive understanding of this compound and its derivatives, from molecular design to real-world application and environmental impact.

Q & A

Q. What are the optimal synthetic routes for dibutyl phenyl phosphite, and how can purity be validated?

this compound (CAS 1809-19-4) is typically synthesized via phosphorylation reactions, such as the condensation of phenol with dibutyl phosphite under controlled conditions. Key parameters include temperature (50–80°C), inert atmosphere, and catalysts like DMAP or N-ethyldiisopropylamine . Purity validation requires gas chromatography (GC) for volatile impurities, nuclear magnetic resonance (NMR) for structural confirmation, and phosphorus-specific assays to quantify active phosphite content . Cross-referencing with spectral libraries (e.g., CAMEO Chemical Database) ensures accuracy .

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 210–230 nm) is effective for quantifying this compound in mixtures. For trace analysis, tandem mass spectrometry (LC-MS/MS) enhances sensitivity, particularly for degradation products. Phosphorus-31 NMR (³¹P-NMR) is critical for identifying phosphite oxidation states and structural isomers . Sample preparation should avoid foaming and cross-contamination, as outlined in phosphatidylcholine assay protocols .

Q. How does this compound interact with common solvents, and what are its stability thresholds?

this compound is soluble in non-polar solvents (e.g., toluene, hexane) but hydrolyzes rapidly in aqueous media. Stability studies show degradation above 60°C, with phosphonate oxidation products forming under aerobic conditions. Accelerated aging experiments (40°C, 75% humidity) combined with FTIR monitoring can establish shelf-life parameters .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in actinide extraction versus tri-n-butyl phosphate?

Comparative studies reveal this compound’s higher selectivity for actinides (e.g., U(VI), Th(IV)) due to its electron-donating phenyl group, which enhances metal-ligand complex stability. Density functional theory (DFT) calculations show stronger orbital overlap between phosphite oxygen and actinide ions compared to tri-n-butyl phosphate. Experimental validation involves solvent extraction trials with nitric acid media and ICP-MS analysis of partition coefficients .

Q. How can contradictory data on this compound’s hydrolytic degradation be resolved?

Discrepancies in hydrolysis rates (e.g., pH-dependent vs. temperature-driven degradation) arise from methodological differences. Standardized protocols should include:

Q. What experimental designs are suitable for studying this compound’s antioxidant efficacy in polymer stabilization?

Polymer films (e.g., PVC) doped with this compound (0.1–2 wt%) undergo accelerated UV weathering (QUV testing). Oxidation induction time (OIT) via differential scanning calorimetry (DSC) quantifies antioxidant activity. Competing additives (e.g., dioctyl phosphite) require factorial design experiments to assess synergistic or antagonistic effects .

Q. How does this compound’s coordination geometry influence its reactivity in organocatalytic applications?

X-ray crystallography of phosphite-metal complexes (e.g., Cu(I)) reveals trigonal bipyramidal geometry, enhancing ligand lability in atom transfer radical polymerization (ATRP). Kinetic studies (stopped-flow spectroscopy) correlate phosphite structure with catalytic turnover rates. Computational modeling (MD simulations) predicts steric effects from butyl substituents .

Methodological Considerations

- Handling Precautions : Use nitrile gloves and fume hoods to prevent dermal exposure; hydrolytic degradation releases phenolic byproducts .

- Data Validation : Cross-check experimental results with class-based toxicological profiles for organophosphites (e.g., extrapolating reproductive toxicity data) .

- Waste Management : Neutralize acidic hydrolysis waste with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products